

A meta-analysis of clinical trial data for Alectizaz and related compounds

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Compound of Interest

Compound Name: Oxeglitazar

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Alectizaz Meta-Analysis: A Comparative Guide for Researchers

Alectizaz, a dual peroxisome proliferator-activated receptor (PPAR) agonist, showed early promise in managing type 2 diabetes by addressing both hyperglycemia and dyslipidemia. However, its clinical development was halted due to a lack of cardiovascular efficacy and safety concerns. This guide provides a meta-analysis of key clinical trial data for alectizaz and compares it with other relevant PPAR agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance and underlying mechanisms.

Comparative Clinical Trial Data

The following tables summarize the key quantitative data from major clinical trials involving alectizaz and other PPAR agonists, focusing on cardiovascular outcomes, glycemic control, lipid profile modifications, and adverse events.

Table 1: Major Adverse Cardiovascular Events (MACE)

Compound	Trial	Primary Endpoint	Hazard Ratio (95% CI) vs. Placebo/Comparator	p-value	Key Findings
Aleglitazar	AleCardio	Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke	0.96 (0.83-1.11)	0.57	Did not reduce the risk of cardiovascular outcomes. [1]
Pioglitazone	PROactive	All-cause mortality, non-fatal MI, stroke, major leg amputation, ACS, coronary and leg revascularization	0.90 (0.80-1.02)	0.095	Non-significant reduction in the primary composite endpoint.
Saroglitazar	PRESS V	Not powered for MACE	-	-	Primarily assessed lipid and glycemic parameters.
Tesaglitazar	-	Development terminated	-	-	Development halted due to renal toxicity. [2]

Table 2: Glycemic Control

Compound	Trial/Study	Change in HbA1c (%) vs. Placebo/Comparator	p-value
Aleglitazar	Pooled Analysis (3 Phase III trials)	Statistically significant reduction	<0.05
Pioglitazone	Various	Significant reductions	<0.05
Saroglitazar	PRESS V	-0.3% (vs. baseline)	<0.05

Table 3: Lipid Profile

Compound	Trial/Study	Change in Triglycerides (%)	Change in HDL-C (%)	Change in LDL-C (%)
Aleglitazar	AleCardio	Significant reduction	Significant increase	Significant reduction
Pioglitazone	PROactive	Reduction	Increase	Increase
Saroglitazar	PRESS V	-45% (4mg dose)	Increase	-5% (4mg dose)

Table 4: Key Adverse Events

Adverse Event	Aleglitazar (AleCardio)	Placebo (AleCardio)	p-value	Other PPAR Agonists (Selected Data)
Heart Failure	3.4%	2.8%	0.14	Pioglitazone: Increased risk of heart failure.
Renal Dysfunction	7.4%	2.7%	<0.001	Tesaglitazar: Terminated due to renal toxicity. [2]
Bone Fractures	Increased incidence	-	-	Pioglitazone: Increased fracture risk, particularly in women.
Gastrointestinal Hemorrhages	2.4%	1.7%	0.03	-
Weight Gain	+1.37 kg (pooled analysis)	-0.53 kg (pooled analysis)	<0.05	Pioglitazone and Saroglitazar are also associated with weight gain.

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below are summaries of the key methodologies employed in the pivotal AleCardio trial for Aleglitazar.

AleCardio Trial (NCT01042769) Protocol Summary

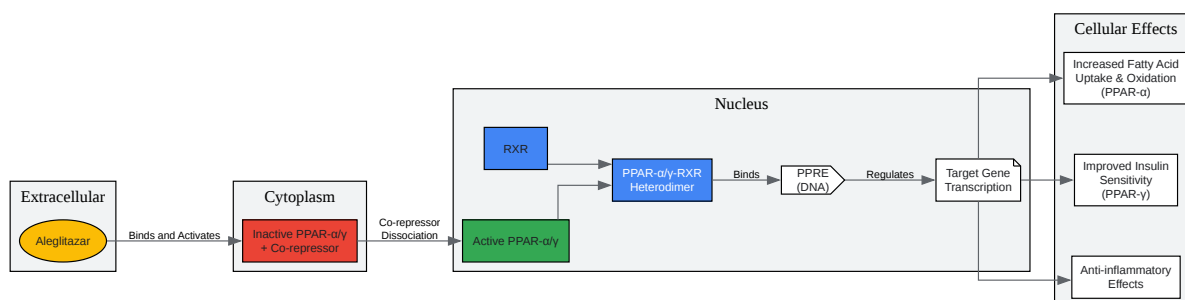
- Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[\[1\]](#)
[\[3\]](#)

- **Participants:** 7,226 patients with type 2 diabetes mellitus and a recent acute coronary syndrome (ACS).
- **Intervention:** Patients were randomized in a 1:1 ratio to receive either 150 µg of aleglitazar or a matching placebo daily, in addition to standard medical therapy.
- **Primary Efficacy Endpoint:** The primary outcome was the time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
- **Principal Safety Endpoints:** Key safety endpoints included hospitalization due to heart failure and changes in renal function.
- **Data Collection for Glycemic and Lipid Profiles:** Blood samples were collected at baseline and at regular follow-up visits. Standard laboratory procedures were used to measure HbA1c, fasting plasma glucose, and a full lipid panel (total cholesterol, HDL-C, LDL-C, and triglycerides).
- **Follow-up:** Patients were followed for a median of 104 weeks. The trial was terminated prematurely due to futility for efficacy and an increase in safety signals.

Visualizations

PPAR α/γ Signaling Pathway

Dual PPAR- α and PPAR- γ agonists like aleglitazar exert their effects by activating these nuclear receptors, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

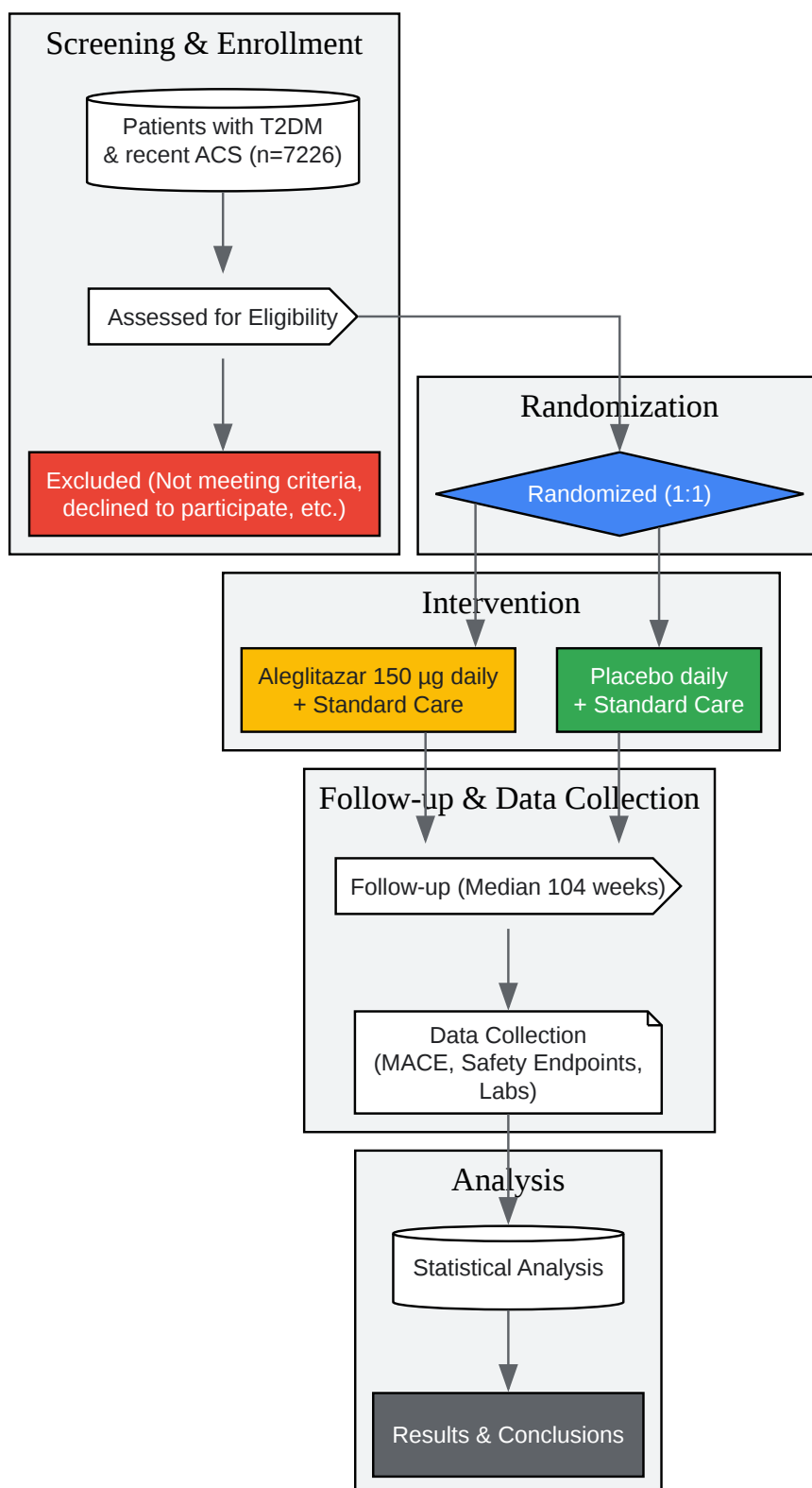


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Caption: Aloglitazar activates PPAR-α/γ, leading to gene transcription changes that affect lipid and glucose metabolism.

AleCardio Clinical Trial Workflow

The workflow of a large-scale clinical trial like AleCardio involves several key phases, from patient recruitment to final data analysis.



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Caption: The workflow of the AleCardio clinical trial, from patient enrollment to data analysis.

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References

- 1. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist aleglitazar to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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